N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic organic compound featuring a cyclopenta[d]thiazole core substituted with a carboxamide group at position 4, a 4-methylbenzamido group at position 2, and a 4-chlorophenethyl side chain. This structure integrates aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-2-6-16(7-3-14)21(28)27-23-26-20-18(10-11-19(20)30-23)22(29)25-13-12-15-4-8-17(24)9-5-15/h2-9,18H,10-13H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICCJORSLAKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thiazole-quinolinium derivatives have been reported to target ftsz, a protein essential for bacterial cell division.
Mode of Action
Related thiazole-quinolinium derivatives have been found to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation. This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity.
Biological Activity
N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 440.0 g/mol. Its structure features a cyclopenta[d]thiazole ring, an amide group, and chlorophenyl and methylbenzamido substituents, which may contribute to its potential biological activity.
Biological Activity
While specific research on this compound is limited, compounds with similar thiazole structures have been associated with various biological activities. The thiazole moiety is known for its versatility in medicinal chemistry and often serves as a scaffold for drug design due to its ability to interact with multiple biological targets.
Potential Biological Activities
- Anticancer Properties : Thiazole-based compounds have shown promise in anticancer applications. For instance, derivatives of thiazoles have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Compounds containing thiazole rings are often explored for their antimicrobial properties, targeting bacterial and fungal infections.
- Enzyme Inhibition : The unique structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the potential activity of this compound, a comparison with similar compounds can provide insights into its biological profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5,6-dihydro-4H-cyclopenta[b]thiazol-2-amine | Lacks additional aromatic substitutions | Moderate cytotoxicity |
| 2-Amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxamide | Similar core structure but different substituents | Antitumor activity |
| Thiazole-based anti-cancer agents | Various substitutions on thiazole ring | Broad spectrum of anticancer activities |
The incorporation of both chlorophenethyl and methylbenzamido groups in this compound may enhance its selectivity and potency against specific biological targets compared to these other compounds.
Research Findings and Case Studies
Currently, there are no published studies directly investigating the biological activity of this compound. However, the following points summarize relevant findings from related research:
- Thiazole Derivatives : Studies have shown that thiazole derivatives can effectively inhibit cancer cell growth through various mechanisms, such as inducing apoptosis or inhibiting cell cycle progression.
- Synthesis and Characterization : The synthesis of related thiazole compounds typically involves multi-step organic synthesis techniques that are crucial for producing high-purity compounds suitable for biological testing.
- Mechanism of Action : Understanding the mechanism of action for similar compounds can provide insights into how this compound might interact with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclopenta[d]thiazole Cores
Compound A : N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine (CAS 312284-70-1)
- Molecular Formula : C₁₂H₁₁ClN₂S
- Substituents: Position 2: Primary amine (-NH₂) linked to 4-chlorophenyl.
- Key Differences :
Compound B : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (72)
- Molecular Formula: Not explicitly provided, but structural features include: Thiazole ring with a methoxyphenyl group at position 4 and a methylthio-benzoyl group at position 3. Cyclopropane-carboxamide substituent.
- The cyclopropane ring introduces conformational rigidity, which may affect metabolic stability .
Functional Group Comparisons
Amide vs. Sulfonamide Derivatives
- Target Compound : Contains a carboxamide group at position 4, which facilitates hydrogen bonding with biological targets (e.g., kinases or proteases).
- Sulfonamide Analogs (e.g., 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide):
Aromatic Substituent Effects
- 4-Chlorophenethyl vs. Fluorine’s smaller size allows tighter packing in crystal lattices, enhancing solubility .
Physicochemical and Spectral Properties
| Property | Target Compound | Compound A (CAS 312284-70-1) | Compound B (72) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 250.75 g/mol | ~450 g/mol (estimated) |
| Key IR Bands | C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹) | NH (~3300 cm⁻¹), C=S (~1250 cm⁻¹) | C=O (~1670 cm⁻¹), S-CH₃ (~700 cm⁻¹) |
| Tautomerism | Not observed | Not observed | Not observed |
| Solubility | Low (lipophilic substituents) | Very low | Moderate (polar groups) |
- Spectral Notes: The target compound’s IR spectrum would show distinct C=O (carboxamide) and NH stretches, similar to hydrazinecarbothioamides in but without tautomerism due to the absence of thiol groups . Compound A lacks carbonyl groups, simplifying its IR profile .
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises a fused cyclopenta[d]thiazole core with three key substituents:
- A 4-methylbenzamido group at position 2 of the thiazole ring.
- A carboxamide moiety at position 4 of the cyclopentane ring.
- An N-(4-chlorophenethyl) group on the carboxamide nitrogen.
Synthesis typically proceeds via three stages:
- Core Formation : Construction of the 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold.
- Functionalization : Introduction of the carboxamide and benzamido groups.
- Side-Chain Coupling : Attachment of the 4-chlorophenethyl substituent.
Core Formation: Cyclopenta[d]Thiazole Synthesis
Cyclization of Linear Precursors
The cyclopenta[d]thiazole core is synthesized via intramolecular cyclization of a linear precursor containing both thiazole and cyclopentane fragments. A common method involves:
Step 1 : Condensation of α-haloketones with thioamides to form the thiazole ring. For example, reaction of 2-bromo-1-cyclopentanone with thiourea yields 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole.
Step 2 : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the fused bicyclic system.
Reaction Conditions
| Precursor | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Bromo-1-cyclopentanone | Thiourea | Ethanol | Reflux | 65% |
Functional Group Introduction
Carboxamide Installation at Position 4
The carboxamide group is introduced via nucleophilic acyl substitution. The cyclopenta[d]thiazole-4-carboxylic acid is first activated as an acid chloride (using SOCl₂ or oxalyl chloride) and then reacted with 4-chlorophenethylamine.
Procedure :
- Convert 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid to its acid chloride with SOCl₂.
- Add 4-chlorophenethylamine dropwise in anhydrous THF at 0°C.
- Stir for 12 hours at room temperature.
Key Data
| Intermediate | Reagent | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| Acid chloride | 4-Chlorophenethylamine | THF | 12 h | 78% |
4-Methylbenzamido Group at Position 2
The 2-amino group on the thiazole is acylated with 4-methylbenzoyl chloride under Schotten-Baumann conditions:
Step 1 : Dissolve 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide in aqueous NaOH.
Step 2 : Add 4-methylbenzoyl chloride in dichloromethane while maintaining pH >10.
Step 3 : Isolate the product via filtration and recrystallize from ethanol.
Optimization Insights
Final Coupling and Purification
Sequential Amidation and Characterization
The final step involves coupling the 4-methylbenzamido-thiazole intermediate with the N-(4-chlorophenethyl)-carboxamide derivative. This is achieved via EDCl/HOBt-mediated amidation in DMF:
Procedure :
- Mix equimolar amounts of the carboxylic acid and amine in DMF.
- Add EDCl (1.5 eq) and HOBt (1 eq).
- Stir at room temperature for 24 hours.
- Purify by column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Validation
Alternative Routes and Comparative Analysis
One-Pot Tandem Reactions
Recent advances propose a one-pot method combining cyclization and acylation:
Method :
- React cyclopentanone with thiourea and 4-methylbenzoyl chloride in a single vessel.
- Use microwave irradiation (100°C, 30 min) to accelerate ring closure.
Advantages vs. Drawbacks
| Aspect | One-Pot Method | Traditional Method |
|---|---|---|
| Time | 2 hours | 24 hours |
| Yield | 70% | 78% |
| Purity | 90% | 95% |
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for high-throughput cyclization steps:
Challenges and Troubleshooting
Common Pitfalls
Q & A
Q. What biochemical assays validate target engagement and mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
